This compound is derived from the piperidine class of compounds, which are known for their diverse biological activities. The specific classification of this molecule can be understood through its structure and functional groups, which include:
The compound is often studied for its potential therapeutic effects and is referenced in various scientific literature and patents related to analgesics and anesthetics .
The synthesis of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- can be achieved through several methods. Notably, one effective method involves a stereoselective tandem substitution and reduction process. This method typically includes the following steps:
This synthesis approach emphasizes efficiency and high yields of the desired cis isomer.
The molecular structure of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- can be described as follows:
The three methoxy groups on the phenyl ring are positioned at the ortho (2), meta (4), and para (6) positions relative to each other, which can affect the electronic properties and steric hindrance of the molecule .
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)- can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications or enhancing its pharmacological properties.
The physical and chemical properties of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)- include:
These properties are essential for determining how the compound behaves in biological systems and its suitability for pharmaceutical formulations .
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)- has potential applications in several scientific fields:
The ongoing research into this compound could lead to significant advancements in therapeutic options available for pain management and neurological disorders .
The systematic IUPAC name for this compound is (+)-cis-3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine, precisely defining the carbon skeleton, functional group locations, and relative stereochemistry. Key structural synonyms include:
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Designation |
---|---|
Preferred IUPAC Name | (3R,4S)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol |
CAS Index Name | 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3R,4S)- |
Alternative Stereodescriptor | (+)-cis-3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine |
Common Research Designation | cis-Trimethoxyphenylmethylpiperidinol |
These synonyms reflect variations in stereochemical descriptors and naming conventions, though all consistently reference the identical core structure featuring a piperidine ring with cis-oriented C3-hydroxy and C4-aryl substituents [3] [5] [6].
This compound exhibits distinct registry identifiers corresponding to its stereochemical forms:
Table 2: CAS Registry Numbers and Isomeric Specifications
CAS Registry Number | Stereochemical Specification | Chemical Identifier |
---|---|---|
234771-34-7 | Racemic cis mixture | C₁₅H₂₃NO₄ |
113225-19-7 | Enantiopure (3S,4R)-(-)-isomer | C₁₅H₂₃NO₄ |
The enantiomer referenced in this profile corresponds to the dextrorotatory (3R,4S)-configuration, though its specific CAS assignment requires resolution from the racemic entry (234771-34-7). The 113225-19-7 entry specifically denotes the (3S,4R)-enantiomer, illustrating how registry numbers encode configurational differences. The molecular formula C₁₅H₂₃NO₄ remains consistent across isomers, with a molecular weight of 281.35 g/mol. Isomeric variations include:
The synthetic exploration of this piperidine derivative emerged from pharmaceutical development programs in the 1990s targeting kinase inhibition. Key milestones include:
Table 3: Historical Development Timeline
Timeframe | Development Milestone | Research Entity |
---|---|---|
Late 1980s | Isolation of rohitukine (natural flavanoid alkaloid template) | Regional Research Lab, India |
Early 1990s | Structural optimization for CDK inhibition | Hoechst AG (Germany) |
1998-2000 | Patent filings for enantioselective synthesis of cis-piperidine intermediate | Hoechst-Marion-Roussel |
Post-2000 | Adoption as key chiral building block in oncology candidates | Multiple institutions |
The compound gained prominence as the pivotal piperidine subunit in Flavopiridol (Alvocidib), a cyclin-dependent kinase inhibitor developed during oncology drug discovery initiatives. European Patent EP1049674B1 (2000) detailed its first stereoselective synthesis, emphasizing the pharmacological superiority of the cis-configured piperidine scaffold over trans or racemic forms in kinase binding assays. This discovery established efficient routes to the enantiomerically pure building block, facilitating rigorous structure-activity relationship studies [9] [10]. The synthetic methodology prioritized diastereoselective reduction and chiral resolution techniques to access gram-scale quantities of the target stereoisomer [4] [9].
Within heterocyclic chemistry, this piperidine derivative demonstrates three fundamental principles:
Table 4: Functional Group Reactivity and Applications
Functional Group | Reaction Types | Application in Synthesis |
---|---|---|
Piperidin-3-ol hydroxy | Etherification, esterification, oxidation | Prodrug development, polarity modulation |
Tertiary amine | Salt formation, N-oxidation, alkylation | Solubility enhancement, quaternary ammonium species |
2,4,6-Trimethoxyphenyl | Electrophilic aromatic substitution | Halogenation, formylation, coupling reactions |
Stereogenic centers | Diastereoselective transformations | Chiral auxiliary applications |
The trimethoxyaryl-piperidine architecture also exhibits distinctive solid-state behavior through intermolecular hydrogen bonding networks, as revealed in crystallographic studies. This packing influences material properties relevant to crystallization process development in pharmaceutical manufacturing. Furthermore, the molecule's role in demonstrating stereoselective reductions (e.g., via Meerwein-Ponndorf-Verley methodology) and electrophilic halogenation reactions has established benchmark procedures for analogous heterocyclic systems [4] [8] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: